

Degradation Pathway of Sofosbuvir: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of Sofosbuvir, a critical direct-acting antiviral agent for the treatment of Hepatitis C. Understanding the stability and degradation profile of a drug substance is paramount for ensuring its quality, safety, and efficacy. This document summarizes findings from forced degradation studies, outlining the conditions under which Sofosbuvir degrades and identifying its principal degradation products. Detailed experimental protocols and visual representations of the degradation pathways and analytical workflows are provided to support research and development efforts.

Summary of Forced Degradation Studies

Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, reveal that Sofosbuvir is susceptible to degradation in acidic, basic, and oxidative environments.[1][2][3] Conversely, the drug demonstrates notable stability under neutral, thermal, and photolytic conditions.[1][2][3]

A summary of the quantitative data from various stress degradation studies is presented in the table below for comparative analysis.



Stress Condition	Reagent/Pa rameters	Duration	Degradatio n (%)	Degradatio n Products Identified (m/z)	Reference
Acidic Hydrolysis	0.1N HCl	6 hours	23%	DP I (m/z 488)	[1]
1N HCI	4 hours	26%	Not specified	[4]	
1N HCl, 80°C	10 hours (reflux)	8.66%	Not specified	[5]	
0.1 N HCl	26 hours (RT)	18.87%	Not specified	[6]	-
Alkaline Hydrolysis	0.1N NaOH	10 hours	50%	DP II (m/z 393.3)	[1]
1M NaOH	< 1.5 hours	100%	Not specified	[4]	
0.5N NaOH, 60°C	24 hours	45.97%	Two products (28.80% and 17.17%)	[5]	•
Oxidative Degradation	3% H2O2	7 days	19.02%	DP III (m/z 393)	[1]
30% H ₂ O ₂ , 80°C	2 days	0.79%	Not specified	[5]	
Ce(IV) in H ₂ SO ₄ , 100°C	25 minutes	Substantial	Fragments at m/z 378, 286, 270, 178, 137, 97	[7]	-
Thermal Degradation	50°C	21 days	No degradation	-	[1]
40°C	168 hours	~2%	Not specified	[4]	
Photolytic Degradation	Sunlight	21 days	No degradation	-	[1]



UV light (254 nm)	24 hours	No degradation	-	[5]	
Neutral Hydrolysis	Water	-	Stable	-	[2]

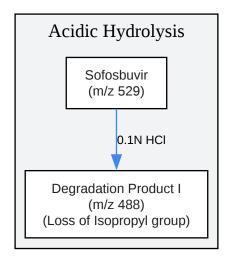
Degradation Pathways and Identified Products

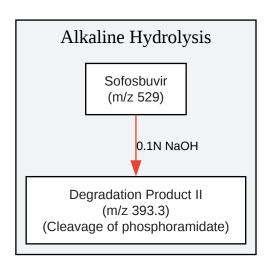
The degradation of Sofosbuvir primarily proceeds through hydrolysis of its ester and phosphoramidate moieties, as well as oxidation.

Acid and Base Catalyzed Hydrolysis

Under acidic conditions, the primary degradation product observed is DP I with a mass-to-charge ratio (m/z) of 488.[1][3] This corresponds to the hydrolysis of the isopropyl ester of the alaninate side chain.[1]

In alkaline conditions, the degradation is more extensive, leading to the formation of DP II with an m/z of 393.3.[1][3] This product likely results from the cleavage of the entire phosphoramidate group. Some studies have reported complete degradation in a short period under strong basic conditions.[4] The higher susceptibility to alkaline hydrolysis suggests that this is a critical parameter to control during formulation and storage.[1][6]





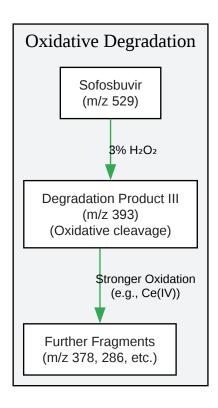
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Hydrolytic Degradation Pathways of Sofosbuvir.

Oxidative Degradation

Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), results in the formation of DP III with an m/z of 393.[1][3] This suggests that oxidation can also lead to the cleavage of the phosphoramidate side chain. Another study using a stronger oxidizing agent, cerium (IV), at high temperatures, resulted in more extensive fragmentation of the molecule.[7]



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Oxidative Degradation Pathway of Sofosbuvir.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of stability studies. The following sections outline the typical experimental protocols employed in the forced degradation analysis of Sofosbuvir.

Preparation of Stock and Sample Solutions



- Stock Solution: Accurately weigh and dissolve 25 mg of Sofosbuvir in HPLC grade acetonitrile or methanol to obtain a concentration of 1000 μg/mL.[8]
- Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.[1]

Forced Degradation (Stress Testing) Protocol

The following protocols are representative of those used in published studies, adhering to ICH guidelines.

- Acid Hydrolysis:
 - To 1 mL of the Sofosbuvir stock solution, add 1 mL of 0.1N or 1N HCI.[5][6]
 - Reflux the solution at a controlled temperature (e.g., 70-80°C) for a specified duration (e.g., 6-10 hours).[1][5]
 - After the specified time, cool the solution to room temperature.
 - Neutralize the solution with an equivalent amount of NaOH.
 - Dilute the resulting solution with the mobile phase to the target concentration for analysis.
- Alkaline Hydrolysis:
 - To 1 mL of the Sofosbuvir stock solution, add 1 mL of 0.1N or 0.5N NaOH.[1][5]
 - Heat the solution at a controlled temperature (e.g., 60-70°C) for a specified duration (e.g., 10-24 hours).[1][5]
 - After the specified time, cool the solution to room temperature.
 - Neutralize the solution with an equivalent amount of HCl.
 - Dilute the resulting solution with the mobile phase to the target concentration for analysis.
 [1]



Oxidative Degradation:

- To 1 mL of the Sofosbuvir stock solution, add 1 mL of 3% or 30% H₂O₂.[1][5]
- Keep the solution at room temperature or heat at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 2-7 days).[1][5]
- After the specified time, dilute the solution with the mobile phase to the target concentration for analysis.

Thermal Degradation:

- Expose the solid drug substance or a solution of the drug to a high temperature (e.g., 50-80°C) in a hot air oven for an extended period (e.g., 21 days).[1][5]
- After the exposure period, prepare a sample solution at the target concentration for analysis.

• Photolytic Degradation:

- Expose the solid drug substance to direct sunlight or a UV light source (e.g., 254 nm) in a
 photostability chamber for an extended period (e.g., 21 days or 24 hours).[1][5]
- After exposure, prepare a sample solution at the target concentration for analysis.

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent drug from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed technique.

- Chromatographic System: An HPLC system equipped with a UV or Photo Diode Array (PDA) detector is typically used.[1][9]
- Column: A C18 column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 μm) is commonly used for separation.[2]

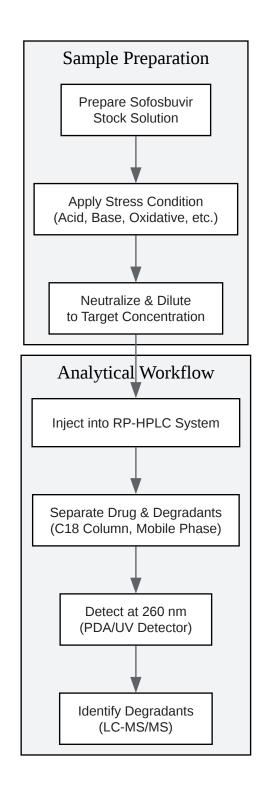
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- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid) is often used in an isocratic or gradient elution mode.[1][5] A common mobile phase composition is Methanol:Water (50:50 v/v) with 0.1% formic acid.[1]
- Flow Rate: A typical flow rate is 1.0 mL/min.[1][9]
- Detection Wavelength: The detection wavelength is usually set at the maximum absorbance of Sofosbuvir, which is around 260 nm.[6]
- Identification of Degradation Products: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the mass of the degradation products, aiding in their structural elucidation. [1][2]





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General Experimental Workflow for Sofosbuvir Degradation Studies.

Conclusion



This technical guide consolidates the available scientific literature on the degradation pathway of Sofosbuvir. The drug is stable under thermal and photolytic stress but degrades under acidic, alkaline, and oxidative conditions. The primary degradation pathways involve hydrolysis of the ester and phosphoramidate functionalities. The provided data tables, experimental protocols, and diagrams offer a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of stable formulations and robust analytical methods for Sofosbuvir. Further research involving the isolation and complete structural elucidation of all degradation products using advanced spectroscopic techniques would provide a more definitive understanding of its degradation profile.

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